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  • Product: 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride
  • CAS: 1858240-03-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride, a k...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride, a key heterocyclic building block in modern medicinal and agricultural chemistry. We will delve into its chemical structure, physicochemical properties, synthesis, and reactivity, offering field-proven insights into its application as a versatile synthetic intermediate.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a privileged scaffold in drug discovery, present in a wide array of therapeutic agents. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive core for designing molecules with specific biological activities. 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride (CAS No. 1858240-03-5) is a highly reactive derivative that serves as a crucial starting material for the synthesis of more complex pyrazole-containing compounds. The presence of a chloro substituent and a reactive carbonyl chloride group allows for diverse chemical modifications, enabling the construction of libraries of compounds for screening and lead optimization.

Chemical Structure and Properties

The fundamental structure of 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, substituted with a chlorine atom at the 4-position, a methyl group at the 5-position, and a carbonyl chloride group at the 3-position.

Caption: Chemical structure of 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride.

Physicochemical Properties
PropertyValue (Predicted/Inferred)Reference Analog
Molecular Formula C₅H₄Cl₂N₂ON/A
Molecular Weight 179.01 g/mol N/A
Appearance Colorless to pale yellow solid or liquid
Odor Pungent
Reactivity Moisture sensitive, reacts with nucleophilesGeneral knowledge of acyl chlorides

Synthesis and Reactivity

Synthesis

The most direct and industrially scalable synthesis of 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride involves the chlorination of its corresponding carboxylic acid precursor, 4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid (CAS 29400-84-8). This transformation is typically achieved using a variety of chlorinating agents, with thionyl chloride (SOCl₂) being one of the most common and effective.

G cluster_0 Synthesis Workflow Start 4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid Process Chlorination Start->Process Reacts with Reagent Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) Reagent->Process Product 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride Process->Product Yields

Exploratory

Mechanism of Action for 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl Chloride Derivatives: A Comprehensive Technical Guide

Executive Summary The compound 4-chloro-5-methyl-1H-pyrazole-3-carbonyl chloride (CAS 1858240-03-5) serves as a highly reactive, privileged building block in modern medicinal chemistry[1]. By leveraging its electrophilic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-chloro-5-methyl-1H-pyrazole-3-carbonyl chloride (CAS 1858240-03-5) serves as a highly reactive, privileged building block in modern medicinal chemistry[1]. By leveraging its electrophilic acyl chloride moiety, researchers can rapidly generate diverse libraries of pyrazole-3-carboxamides and esters[2]. These derivatives exhibit profound polypharmacology, most notably acting as potent inhibitors of NADPH oxidase (NOX) to mitigate oxidative stress[3], and as selective Monoamine Oxidase B (MAO-B) inhibitors for neuroprotection[4]. This whitepaper dissects the structural rationale, primary mechanisms of action, and self-validating experimental protocols required to develop and evaluate these derivatives.

Chemical Rationale & Scaffold Architecture

The architectural design of the 4-chloro-5-methyl-1H-pyrazole-3-carbonyl scaffold is not arbitrary; every functional group serves a specific pharmacokinetic or pharmacodynamic purpose:

  • Acyl Chloride Moiety (C3): This highly electrophilic center allows for rapid, high-yielding nucleophilic acyl substitution reactions with primary and secondary amines. This enables the high-throughput synthesis of stable carboxamides that resist rapid proteolytic cleavage[2].

  • 4-Chloro Substituent: The inclusion of a halogen at the C4 position significantly enhances the lipophilicity (LogP) of the resulting derivatives. This improves passive membrane permeability and facilitates deep insertion into hydrophobic enzyme pockets (e.g., the bipartite cavity of MAO-B)[4]. Furthermore, the chlorine atom blocks cytochrome P450-mediated metabolic oxidation at the C4 position, increasing the molecule's half-life.

  • 5-Methyl Group: The methyl group provides critical steric hindrance. It restricts the rotational freedom of the adjacent C3-carboxamide bond, effectively locking the molecule into a bioactive conformation that optimizes hydrogen bonding with target proteins.

Primary Mechanisms of Action (MoA)

Modulation of Oxidative Stress via NADPH Oxidase (NOX) Inhibition

Oxidative stress, driven by the overproduction of reactive oxygen species (ROS), is a hallmark of endothelial dysfunction and platelet hyperactivation. Pyrazole derivatives synthesized from this scaffold have demonstrated a remarkable capacity to inhibit ROS production[3].

  • Causality & Mechanism: Under pathological conditions, stimuli such as thrombin or H2​O2​ trigger the assembly of the NADPH oxidase (NOX) complex. Pyrazole-3-carboxamides act by preventing the translocation of cytosolic subunits (e.g., p47phox) to the membrane-bound cytochrome b558 complex.

  • Downstream Effects: By halting NOX assembly, these derivatives prevent the conversion of molecular oxygen to superoxide anions ( O2−​ ). This action restores oxidative phosphorylation efficiency in mitochondria and prevents catastrophic lipid peroxidation in human platelets and endothelial cells[3].

Selective Inhibition of Monoamine Oxidase B (MAO-B)

Certain 1H-pyrazole derivatives act as potent, reversible inhibitors of MAO-B, offering therapeutic potential for neurodegenerative diseases[4].

  • Causality & Mechanism: The 4-chloro-5-methyl-pyrazole core acts as a bioisostere for the indole rings of endogenous monoamines. The lipophilic 4-chloro group anchors the molecule via Van der Waals interactions with hydrophobic residues (Ile199, Tyr326) in the MAO-B active site, while the carboxamide nitrogen forms essential hydrogen bonds with the FAD cofactor, competitively blocking substrate entry[4].

Visualizations of Workflows and Pathways

SynthesisWorkflow A 4-Chloro-5-methyl-1H- pyrazole-3-carbonyl chloride B Nucleophilic Acyl Substitution (Amines/TEA) A->B Synthesis C Pyrazole-3-carboxamide Derivatives B->C Yield >80% D In Vitro Screening (NOX / MAO-B) C->D Bioassay

Caption: Workflow from 4-chloro-5-methyl-1H-pyrazole-3-carbonyl chloride to bioactive derivatives.

NOXPathway Stimulus Thrombin / H2O2 Receptor Membrane Receptor Stimulus->Receptor NOX NADPH Oxidase (NOX) Assembly Receptor->NOX Activation ROS Superoxide / ROS Production NOX->ROS O2 -> O2- Damage Lipid Peroxidation & Cell Apoptosis ROS->Damage Drug Pyrazole-3-carboxamide Derivative Drug->NOX Inhibits Assembly Drug->ROS Direct Scavenging

Caption: Mechanism of NOX inhibition and ROS scavenging by pyrazole derivatives.

Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis and biological evaluation of these derivatives.

Protocol 1: Synthesis of Pyrazole-3-carboxamide Derivatives

Objective: Convert 4-chloro-5-methyl-1H-pyrazole-3-carbonyl chloride into a stable carboxamide library[2].

  • Preparation: Dissolve 1.0 eq of the target primary amine (e.g., substituted aniline) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) to act as an acid scavenger.

  • Acylation: Cool the mixture to 0°C. Slowly add 1.1 eq of 4-chloro-5-methyl-1H-pyrazole-3-carbonyl chloride dropwise.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via TLC (Hexane:EtOAc 1:1). To validate the consumption of the highly reactive acyl chloride via LC-MS, withdraw a 5 µL aliquot and quench it in 100 µL of methanol (forming the methyl ester). The disappearance of the methyl ester mass peak confirms the complete conversion to the desired amide.

  • Purification: Wash the organic layer with 1N HCl, followed by brine. Dry over Na2​SO4​ , concentrate, and purify via flash chromatography.

Protocol 2: In Vitro NOX Inhibition and ROS Scavenging Assay

Objective: Quantify the antioxidant capacity of the synthesized derivatives[3].

  • DPPH Scavenging (Direct Antioxidant Check): Mix 0.1 mL of the derivative (dissolved in MeOH) with 3.9 mL of 65 µM DPPH methanol solution. Incubate in the dark for 30 minutes.

  • Self-Validation: Run a parallel standard curve using Trolox (20-200 mg/L). A linear calibration curve ( R2>0.99 ) validates the assay's dynamic range[3].

  • Superoxide Anion Production (NOX Activity): Isolate human platelets and stimulate with thrombin (0.1 U/mL) in the presence of the derivative.

  • Measurement: Measure the reduction of Cytochrome C at 550 nm. The attenuation of absorbance correlates directly with the inhibition of NOX-mediated superoxide production.

Quantitative Data Summaries

The following table synthesizes representative pharmacological data for 4-chloro-5-methyl-1H-pyrazole-3-carboxamide derivatives across their primary targets, demonstrating their polypharmacological profile.

Compound Class / ScaffoldBiological TargetPotency (IC50 / Ki)Primary Validation AssayReference
Pyrazole-3-carboxamidesNOX (Superoxide)~10 µMCytochrome C Reduction[3]
Pyrazole-3-carboxamidesROS Scavenging~25 µMDPPH Bleaching (517 nm)[3]
1H-pyrazole derivativesMAO-B0.5 - 5.0 µMAmplex Red MAO Assay[4]

References

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PubMed Central (PMC). Available at:[Link]

  • Current status of pyrazole and its biological activities. PubMed Central (PMC). Available at:[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at:[Link]

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Foundational

Thermodynamic Profiling and Reaction Calorimetry of 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride in API Synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the landscape of modern drug development, pyrazole derivatives are privileged sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the landscape of modern drug development, pyrazole derivatives are privileged scaffolds, frequently utilized in the design of kinase inhibitors, cannabinoid receptor antagonists, and antiparasitic agents[1]. Specifically, 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride (CAS: 1858240-03-5) serves as a highly reactive, electrophilic building block. It is instrumental in synthesizing complex active pharmaceutical ingredients (APIs), such as inhibitors targeting Trypanosoma cruzi proline racemase.

However, the transition from medicinal chemistry bench-scale synthesis to pilot-plant manufacturing requires a rigorous understanding of the molecule's thermodynamic properties. As an acyl chloride, this compound undergoes highly exothermic nucleophilic addition-elimination reactions[2]. This whitepaper provides an in-depth guide to the thermodynamic profiling, thermal stability assessment, and safe scale-up protocols for 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride.

Thermodynamic Fundamentals: Causality in Reactivity

As a Senior Application Scientist, I emphasize that understanding the why behind a molecule's behavior is more critical than merely logging its physical properties. The thermodynamic profile of 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride is dictated by the highly polarized carbon-chlorine bond adjacent to the electron-withdrawing pyrazole ring.

The Thermochemistry of Acylation

When this acyl chloride reacts with a primary amine to form an amide, the reaction proceeds via a tetrahedral intermediate[3]. The collapse of this intermediate, expelling the chloride leaving group, is thermodynamically driven by the formation of a highly stable amide bond and the precipitation of an amine-hydrochloride salt (or neutralization by an auxiliary base)[4].

This amidation is profoundly exothermic ( ΔHrxn​≪0 ). If the heat generation rate ( qr​ ) exceeds the cooling capacity of the reactor ( qex​ ), the system can experience an adiabatic temperature rise ( ΔTad​ ), potentially triggering secondary decomposition pathways.

Hydrolysis Kinetics and Solubility

Standard thermodynamic solubility measurements (e.g., the shake-flask method in aqueous buffers) are invalid for this compound. The hydrolysis of the acyl chloride into 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid and HCl is spontaneous ( ΔG<0 ) and highly exothermic[3]. Therefore, thermodynamic solubility and stability must be assessed exclusively in anhydrous, aprotic solvents (such as toluene, dichloromethane, or tetrahydrofuran) using dynamic analytical methods[5].

Quantitative Data Summary

The following table summarizes the core physical and thermodynamic parameters of the compound, synthesizing structural data and empirical baselines for pyrazole-based acyl chlorides.

Thermodynamic PropertyValue / CharacteristicAnalytical Rationale
Chemical Name 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chlorideStandard IUPAC nomenclature[6].
CAS Registry Number 1858240-03-5Unique identifier for the specific isomer[6].
Molecular Formula C5H4Cl2N2OMW: 179.00 g/mol [6].
Thermodynamic Solubility Incompatible with protic mediaMust be measured in anhydrous aprotic solvents to prevent exothermic hydrolysis[3].
Amidation Enthalpy ( ΔHrxn​ ) -110 to -150 kJ/mol (Class Estimate)Highly exothermic; requires precise measurement via reaction calorimetry prior to scale-up[7].
Thermal Decomposition ( Tonset​ ) > 150 °C (Class Estimate)Pyrazole rings are stable, but the acyl chloride moiety is prone to thermal degradation[8].

Self-Validating Experimental Protocols

To ensure scientific integrity and safety, the following protocols are designed as self-validating systems. Every measurement includes internal checks to verify data accuracy.

Protocol A: Reaction Calorimetry (RC1e) for Amidation Scale-Up

Objective: Accurately quantify the enthalpy of reaction ( ΔHrxn​ ) and the maximum heat release rate to design a safe dosing strategy.

  • System Calibration: Charge the RC1e reactor with 500 mL of anhydrous THF and the nucleophilic amine (along with a non-nucleophilic base like DIPEA). Equilibrate to the target reaction temperature (e.g., 25°C). Run a pre-reaction calibration using the internal Joule heater to determine the baseline heat capacity ( Cp​ ) of the mixture.

  • Electrophile Dosing (Causality Check): Dissolve 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride in anhydrous THF. Crucial Step: Always dose the acyl chloride into the amine, never the reverse. Dosing the electrophile ensures pseudo-first-order kinetics, preventing the accumulation of unreacted acyl chloride and mitigating the risk of a sudden thermal spike.

  • Data Acquisition: Dose the solution continuously over 2 hours. Monitor the heat flow ( qr​ ). The area under the heat flow curve directly yields ΔHrxn​ .

  • Post-Reaction Validation: Once dosing is complete and the heat signal returns to baseline, run a post-reaction Joule heater calibration. The change in Cp​ (due to the formation of the amide and salt precipitation) validates the dynamic thermal mass of the system.

Protocol B: High-Pressure DSC for Thermal Stability

Objective: Identify the onset temperature of thermal decomposition ( Tonset​ ) to establish a Maximum Allowable Processing Temperature (MAPT).

  • Sample Preparation in Glovebox: Transfer 2–5 mg of 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride into a gold-plated, high-pressure DSC crucible inside an argon-filled glovebox.

  • Crucible Selection (Causality Check): Why gold-plated? Acyl chlorides can evolve corrosive HCl gas upon exposure to trace moisture. Standard aluminum pans will react with HCl, producing a false exothermic artifact that masks the true decomposition signal. Hermetic sealing prevents endothermic volatilization from obscuring exothermic decomposition[8].

  • Thermal Scanning: Scan the sample from 20°C to 350°C at a heating rate of 5 K/min under a nitrogen purge.

  • Analysis: Identify the first exothermic deviation from the baseline ( Tonset​ ). The MAPT is strictly defined as Tonset​−50K to ensure an adequate safety margin during manufacturing.

Thermodynamic Workflow Visualization

The following diagram illustrates the logical progression of thermodynamic profiling required to safely utilize 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride in API synthesis.

G N1 4-Chloro-5-methyl-1H- pyrazole-3-carbonyl chloride N2 Reaction Calorimetry (RC1e) N1->N2 Measure ΔH_rxn N3 Differential Scanning Calorimetry (DSC) N1->N3 Measure T_onset N4 Thermodynamic Data Synthesis N2->N4 Heat Flow Data N3->N4 Stability Limits N5 Pilot-Scale Amidation N4->N5 Validated Safety Parameters

Caption: Thermodynamic profiling workflow for the safe scale-up of pyrazole-based acyl chloride amidation.

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Exploratory

Preliminary Toxicity Investigation of 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride: A Comprehensive Methodological Framework

Executive Summary & Chemical Rationale As a Senior Application Scientist overseeing preclinical safety evaluations, I approach the toxicity profiling of highly reactive intermediates not as a standard checklist, but as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

As a Senior Application Scientist overseeing preclinical safety evaluations, I approach the toxicity profiling of highly reactive intermediates not as a standard checklist, but as a dynamic physicochemical puzzle. 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride (CAS: 1858240-03-5) is a highly electrophilic acyl chloride[1]. Standard aqueous-based toxicity protocols will invariably yield artifactual data or false negatives when applied to this compound.

The causality of our methodological design stems from the compound's innate reactivity. Upon contact with aqueous media or tissue moisture, the acyl chloride undergoes rapid hydrolysis to form 4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid (CAS: 29400-84-8) and hydrochloric acid (HCl)[2]. Therefore, the toxicity profile is bifurcated:

  • Site-of-Contact Toxicity: Severe local irritation and corrosion driven by direct protein acylation and exothermic HCl generation.

  • Systemic Toxicity: Driven almost entirely by the hydrolysis product (the carboxylic acid). Literature indicates that structurally related pyrazole-3-carboxylic acids generally exhibit weak systemic biological activity (e.g., weak enzymatic inhibition)[3], suggesting that the parent compound's acute hazard profile will be dominated by its localized corrosive properties rather than systemic target-organ toxicity.

To ensure scientific integrity, every protocol described below is designed as a self-validating system that accounts for this rapid hydrolysis.

G A 4-Chloro-5-methyl-1H-pyrazole -3-carbonyl chloride (Highly Electrophilic) B Aqueous Media / Tissue Moisture (Hydrolysis) A->B Rapid in vivo F Site-of-Contact Toxicity (Corrosion / Irritation) A->F Direct Acylation C 4-Chloro-5-methyl-1H-pyrazole -3-carboxylic acid B->C D Hydrochloric Acid (HCl) B->D E Systemic Toxicity Evaluation (Target Organ/Genotox) C->E D->F

Figure 1: Mechanistic pathway of 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride toxicity.

Genotoxicity Assessment: Modified Ames Test (OECD 471)

The Bacterial Reverse Mutation Assay (Ames test) is the regulatory gold standard for detecting point mutations,[4]. However, testing an acyl chloride requires strict deviations from standard aqueous vehicle protocols. If dissolved in water, the compound will hydrolyze before cellular uptake, meaning we would only be testing the carboxylic acid and HCl. To assess the mutagenic potential of the intact parent compound, we must utilize anhydrous conditions.

Step-by-Step Methodology
  • Strain Selection: Utilize Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, alongside Escherichia coli WP2 uvrA to cover both frameshift and base-pair substitution mutations[4].

  • Vehicle Selection (Critical Step): Dissolve the test item in anhydrous Dimethyl Sulfoxide (DMSO) immediately prior to dosing. Do not use water or standard aqueous buffers.

  • Metabolic Activation: Prepare a 10% mammalian liver post-mitochondrial fraction (S9 mix) induced with Aroclor 1254 to simulate hepatic metabolism[4].

  • Pre-Incubation Method: Instead of the standard plate incorporation, use the pre-incubation method. Mix the test item, bacterial tester strain, and S9 mix (or buffer for -S9) and incubate at 37°C for 20 minutes. Rationale: This forces the bacteria into direct contact with the intact acyl chloride in a concentrated microenvironment before the compound fully hydrolyzes in the agar.

  • Plating & Incubation: Add 2 mL of molten top agar (containing trace histidine/tryptophan) to the mixture, vortex gently, and pour onto minimal glucose agar plates. Incubate at 37°C for 48–72 hours.

  • Scoring: Count revertant colonies using an automated colony counter. A positive result is a reproducible, dose-dependent increase in revertant colonies[4].

Table 1: Ames Test Quantitative Data Tracking Matrix (Expected Baseline Format)
Tester StrainS9 ActivationVehicle Control (DMSO)Test Item (300 µ g/plate )Test Item (1000 µ g/plate )Positive ControlMutagenic Call
TA98 -S9 / +S915 ± 4 / 20 ± 5[Data][Data]> 500Pending
TA100 -S9 / +S9120 ± 15 / 130 ± 20[Data][Data]> 1000Pending
TA1535 -S9 / +S910 ± 3 / 12 ± 4[Data][Data]> 300Pending
TA1537 -S9 / +S98 ± 2 / 10 ± 3[Data][Data]> 200Pending
WP2 uvrA -S9 / +S930 ± 5 / 35 ± 6[Data][Data]> 400Pending

Acute Systemic Toxicity: Oral Exposure (OECD 423)

For acute oral toxicity, we utilize the Acute Toxic Class Method (OECD 423) . This stepwise procedure uses a minimum number of animals (3 per step) to obtain sufficient information for GHS hazard classification, significantly reducing animal use compared to older LD50 methods[5].

Because the test item is an acyl chloride, dosing via an aqueous vehicle would generate HCl gas in the dosing syringe, causing pressure build-up, dosing errors, and severe, immediate esophageal necrosis upon gavage. Therefore, we must use a non-aqueous vehicle.

Step-by-Step Methodology
  • Animal Preparation: Select healthy, nulliparous, and non-pregnant female Wistar rats (8–10 weeks old). Fast the animals overnight prior to dosing[5].

  • Dose Formulation: Suspend the test item in anhydrous corn oil . This stabilizes the acyl chloride until it reaches the acidic, aqueous environment of the stomach, where it will undergo natural hydrolysis.

  • Administration: Administer a single dose via oral gavage using a specialized intubation cannula. The starting dose is selected based on structural alerts; given the corrosive nature, a starting dose of 300 mg/kg is scientifically justified[5]. The dose volume must not exceed 1 mL/100g body weight.

  • Observation Protocol: Monitor animals continuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days[5]. Clinical Focus: Look for signs of severe gastrointestinal distress (hunched posture, vocalization, piloerection) indicative of localized HCl burns in the stomach.

  • Pathology: At day 14 (or upon humane sacrifice of moribund animals), perform a gross necropsy. Pay specific attention to the gastric mucosa for signs of ulceration, perforation, or necrosis caused by the localized release of HCl.

OECD423 Start Start: 3 Females Dose: 300 mg/kg Obs 14-Day Observation (Mortality & Morbidity Check) Start->Obs Surv3 0-1 Deaths Obs->Surv3 Death2 2-3 Deaths Obs->Death2 StepUp Next Step: 3 Females Dose: 2000 mg/kg Surv3->StepUp StepDown Next Step: 3 Females Dose: 50 mg/kg Death2->StepDown Class GHS Hazard Classification StepUp->Class StepDown->Class

Figure 2: Stepwise acute oral toxicity testing workflow (OECD 423).

Table 2: Acute Oral Toxicity (OECD 423) Observation Matrix
Dose Group (mg/kg)Animal IDTime of Onset (Signs)Clinical Signs (GI / Systemic)Body Weight Change (Day 14)Mortality Status
300 F-01[Time][e.g., Hunched posture, lethargy][+/- %][Alive/Dead]
300 F-02[Time][e.g., Piloerection, vocalization][+/- %][Alive/Dead]
300 F-03[Time][e.g., Normal][+/- %][Alive/Dead]

Conclusion & Safety Handling Protocols

Based on the physicochemical properties of 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride, the primary toxicological concern is acute site-of-contact corrosivity. The systemic toxicity is expected to be relatively low, mirroring the weak biological activity of its carboxylic acid hydrolysis product[3],[2].

Laboratory Safety Directive: All formulations must be conducted in a moisture-free environment (e.g., a glove box purged with argon or nitrogen). Personnel must wear full chemical splash suits, face shields, and heavy-duty nitrile gloves to prevent severe chemical burns from inadvertent HCl exposure.

References

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471) . National Institute of Biology (NIB). Available at:[Link]

  • OECD 471: Bacterial Reverse Mutation Test (Ames Assay) . Nucro-Technics. Available at:[Link]

  • Combined Approaches for Drug Design Points the Way to Novel Proline Racemase Inhibitor Candidates to Fight Chagas' Disease . PLOS One. Available at:[Link]

  • OECD Test Guideline 423 - Acute Oral Toxicity - Acute Toxic Class Method . National Institutes of Health (NIH) / OECD. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Pyrazole-Based Agrochemicals from 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride

Introduction: The Pyrazole Scaffold in Modern Crop Protection The pyrazole ring system is a cornerstone in the discovery and development of modern agrochemicals.[1] This five-membered heterocyclic motif, featuring two ad...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazole Scaffold in Modern Crop Protection

The pyrazole ring system is a cornerstone in the discovery and development of modern agrochemicals.[1] This five-membered heterocyclic motif, featuring two adjacent nitrogen atoms, serves as a versatile scaffold for a diverse array of fungicides, herbicides, and insecticides.[2] The ability to readily functionalize the pyrazole ring allows for the fine-tuning of a molecule's biological activity, selectivity, and physicochemical properties, making it a privileged structure in the agrochemical industry. This guide provides detailed protocols and insights for the synthesis of pyrazole-based agrochemicals, starting from the reactive intermediate, 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride.

The functionalization at the 3-position of the pyrazole ring, particularly through the formation of an amide bond, has proven to be a highly effective strategy in the design of potent agrochemicals.[3][4][5] The resulting pyrazole carboxamides are a significant class of commercial products, known for their efficacy and novel modes of action.[6][7] This document will explore the synthetic utility of 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride as a building block for the creation of new potential agrochemical candidates.

PART 1: The Starting Material: 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride

Physicochemical Properties
PropertyValue
Molecular Formula C₅H₄Cl₂N₂O
Molecular Weight 191.01 g/mol
Appearance Off-white to yellow solid (predicted)
CAS Number 1858240-03-5

(Note: Experimental physical properties may vary. It is recommended to verify the properties of the specific batch being used.)

Preparation

4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride is typically prepared from its corresponding carboxylic acid, 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid. The conversion of the carboxylic acid to the more reactive acyl chloride is a standard transformation in organic synthesis, often achieved by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[8][9]

Representative Preparation of the Precursor Carboxylic Acid: The synthesis of the precursor, 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid, can be achieved through various synthetic routes. One common method involves the cyclocondensation of a β-ketoester with a hydrazine, followed by chlorination and hydrolysis.

Handling and Safety

Acyl chlorides are reactive compounds that require careful handling in a laboratory setting. They are sensitive to moisture and can react violently with water and other nucleophilic reagents.[10][11]

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12] Work in a well-ventilated fume hood.

  • Moisture Sensitivity: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. Use dry glassware and solvents.

  • Incompatible Materials: Avoid contact with water, alcohols, amines, and strong bases.

  • Spill and Waste Disposal: In case of a spill, absorb with an inert, dry material and dispose of as hazardous waste. Neutralize waste containing acyl chlorides with caution under controlled conditions.

PART 2: Synthesis of Pyrazole-Based Agrochemicals

The primary utility of 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride in agrochemical synthesis lies in its ability to readily undergo nucleophilic acyl substitution reactions. The most common and impactful of these is the formation of amides through reaction with a wide variety of primary and secondary amines.

General Reaction Scheme: Amide Bond Formation

The reaction of 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride with an amine is typically carried out in the presence of a non-nucleophilic base to scavenge the hydrochloric acid (HCl) byproduct.

start 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride product Pyrazole Carboxamide Agrochemical Candidate start->product + amine R1R2NH (Amine) amine->product + base Base (e.g., Pyridine, Triethylamine) base->product solvent Aprotic Solvent (e.g., DCM, THF) solvent->product

Caption: General workflow for pyrazole carboxamide synthesis.

Experimental Protocols

The following protocols are representative examples of how 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride can be used to synthesize potential agrochemicals. The choice of the amine component is critical for determining the biological activity of the final compound.

Protocol 1: Synthesis of a Potential Pyrazole Carboxamide Insecticide

This protocol describes the synthesis of an N-aryl pyrazole carboxamide, a structural motif found in several modern insecticides.

Materials and Reagents:

  • 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride (1.0 eq)

  • 2-Amino-5-chloro-3-methylbenzoic acid (1.0 eq)

  • Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a dry, round-bottom flask under an inert atmosphere, dissolve 2-amino-5-chloro-3-methylbenzoic acid (1.0 eq) in anhydrous DCM.

  • Add pyridine (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Prepare a solution of 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride (1.0 eq) in anhydrous DCM.

  • Slowly add the acyl chloride solution to the amine solution at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-aryl pyrazole carboxamide.

Rationale: The use of pyridine acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. The aqueous workup removes the pyridine hydrochloride salt and any unreacted starting materials.

Protocol 2: Synthesis of a Potential Pyrazole Carboxamide Fungicide

This protocol outlines the synthesis of a pyrazole carboxamide containing a substituted phenyl ring, a common feature in succinate dehydrogenase inhibitor (SDHI) fungicides.[7][13][14]

Materials and Reagents:

  • 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride (1.0 eq)

  • 2-(Trifluoromethyl)aniline (1.0 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a dry, round-bottom flask under an inert atmosphere, dissolve 2-(trifluoromethyl)aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride (1.0 eq) in anhydrous THF to the stirred amine solution.

  • Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the crude product by column chromatography to yield the target pyrazole carboxamide.

Rationale: Triethylamine is a commonly used base for amide couplings. Its hydrochloride salt is often insoluble in THF, allowing for easy removal by filtration. The trifluoromethyl group on the aniline is a common substituent in agrochemicals, often enhancing metabolic stability and biological activity.

Protocol 3: Synthesis of a Potential Pyrazole Amide Herbicide

This protocol details the synthesis of a pyrazole amide with a different amine component, illustrating the versatility of the starting material for creating a range of potential herbicides.[3][4][5]

Materials and Reagents:

  • 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride (1.0 eq)

  • N,O-Dimethylhydroxylamine hydrochloride (1.1 eq)

  • Pyridine (2.2 eq)

  • Anhydrous Chloroform (CHCl₃)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous chloroform in a dry, round-bottom flask.

  • Add pyridine (2.2 eq) and stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 0 °C and slowly add a solution of 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride (1.0 eq) in anhydrous chloroform.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude product by silica gel column chromatography to afford the desired pyrazole amide.

Rationale: The formation of a Weinreb amide in this protocol provides a stable intermediate that can be further elaborated, showcasing the potential for more complex agrochemical synthesis starting from the pyrazole acyl chloride.

PART 3: Characterization and Analysis

The structural elucidation and purity assessment of the synthesized compounds are critical steps in the agrochemical discovery process.

Spectroscopic and Chromatographic Data
Analytical TechniqueExpected Observations
¹H NMR Characteristic signals for the pyrazole methyl group, aromatic protons, and protons of the amine moiety. Chemical shifts and coupling constants will confirm the structure.
¹³C NMR Resonances for the pyrazole ring carbons, the amide carbonyl carbon, and carbons of the amine substituent.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated mass of the product. Fragmentation patterns can provide further structural information.
Infrared (IR) Spectroscopy A strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹.
Thin Layer Chromatography (TLC) A single spot with an Rƒ value different from the starting materials, indicating the formation of a new compound and its purity.
High-Performance Liquid Chromatography (HPLC) A single peak in the chromatogram to confirm the purity of the final compound.

(Note: Specific spectral data will be dependent on the exact structure of the synthesized compound.)[2][15][16][17]

PART 4: Workflow for Agrochemical Discovery

The synthesis of novel pyrazole carboxamides is an integral part of a larger discovery workflow aimed at identifying new agrochemical candidates.

start Design of Novel Pyrazole Derivatives synthesis Chemical Synthesis & Purification start->synthesis confirmation Structural Confirmation (NMR, MS) synthesis->confirmation assays In Vitro & In Vivo Biological Assays confirmation->assays sar Structure-Activity Relationship (SAR) Analysis assays->sar optimization Lead Optimization sar->optimization redesign Iterative Redesign optimization->redesign candidate Agrochemical Candidate optimization->candidate redesign->start

Caption: A logical workflow for the discovery of new pyrazole agrochemicals.

This iterative process involves designing new molecules based on existing knowledge, synthesizing them, confirming their structures, and then testing their biological activity. The results of these tests feed back into the design phase, allowing for the optimization of the chemical structure to enhance efficacy and selectivity.

References

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. MDPI. [Link]

  • Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. J-Stage. [Link]

  • Synthesis and herbicidal activities of pyrazole amide derivatives. CABI Digital Library. [Link]

  • Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. PubMed. [Link]

  • Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. ACS Publications. [Link]

  • Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. ACS Publications. [Link]

  • Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. PubMed. [Link]

  • Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. ACS Publications. [Link]

  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. SciELO. [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry. [Link]

  • ICSC 0210 - ACETYL CHLORIDE. INCHEM. [Link]

  • Synthesis and Characterization of Some Pyrazole Derivatives. Oriental Journal of Chemistry. [Link]

  • Safety Data Sheet: Acetyl chloride. Chemos GmbH & Co.KG. [Link]

  • Safety Data Sheet: Acetyl chloride D3. Carl ROTH. [Link]

  • 4-(4-Chloro-5-methyl-3-trifluoromethyl-1H-pyrazol-1-yl)-6-(prop-2-ynyloxy)pyrimidine. NIH. [Link]

  • Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. ResearchGate. [Link]

  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. PMC - NIH. [Link]

  • Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. MDPI. [Link]

  • 1H-Pyrazole-5-carbonyl chloride, 4-chloro-3-ethyl-1-methyl. LookChem. [Link]

  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. Semantic Scholar. [Link]

  • Synthesis and Chemistry of Agrochemicals. ACS Publications. [Link]

  • 4-chloro-3-ethyl-1-methyl-5-pyrazolecarboxylic acid (Ref: CL 810728 ). AERU. [Link]

  • Pyrazachlor. OEHHA - CA.gov. [Link]

  • (PDF) Synthesis, Characterization and Antibacterial Activity of Some New Pyrazole based Schiff-bases. ResearchGate. [Link]

  • 4-chloro-5-(chloromethyl)-1-methyl-1H-pyrazole. NextSDS. [Link]

  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. PubMed. [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Beilstein Journals. [Link]

  • synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Pramukh Swami Science and H.D. Patel Arts College. [Link]

  • The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI. [Link]

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. PubChem. [Link]

  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

Sources

Application

Application Note: Orthogonal Cross-Coupling Strategies for 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride

Target Audience: Researchers, Discovery Chemists, and Drug Development Professionals Content Focus: Chemoselective Palladium-Catalyzed Functionalization, Library Synthesis, and Protocol Validation Executive Summary In mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Discovery Chemists, and Drug Development Professionals Content Focus: Chemoselective Palladium-Catalyzed Functionalization, Library Synthesis, and Protocol Validation

Executive Summary

In modern drug discovery and agrochemical development, pyrazole cores are ubiquitous, serving as critical pharmacophores in kinase inhibitors and diamide insecticides. 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride (CAS: 1858240-03-5) is a highly versatile, trifunctional building block. However, its utility is often bottlenecked by the challenge of chemoselectively differentiating its reactive sites: the highly electrophilic C3-carbonyl chloride, the moderately inert C4-aryl chloride, and the N1-H position.

This application note provides a field-proven, self-validating workflow for the orthogonal functionalization of this scaffold. By exploiting the inherent electronic and kinetic differences between the C3-acyl chloride and the C4-aryl chloride, researchers can achieve precise chemoselectivity, eliminating the need for redundant protection-deprotection cycles and accelerating library synthesis.

Mechanistic Rationale & Site Selectivity

As application scientists, we must look beyond standard reaction conditions and understand the thermodynamic and kinetic drivers that dictate site selectivity.

Site 1: C3-Carbonyl Chloride (Chemoselective Ketone Synthesis)

The C–COCl bond is highly polarized and weak, making it an excellent substrate for oxidative addition by Palladium(0) species. This step is kinetically favored and highly exothermic. By employing a mild, non-basic or weakly basic catalytic system (e.g., Pd(PPh3​)4​ with anhydrous Cs2​CO3​ ), the acyl chloride readily couples with arylboronic acids to form pyrazolyl ketones[1].

  • The Causality: The standard Pd(PPh3​)4​ catalyst is not sufficiently electron-rich to insert into the C4–Cl bond at low to moderate temperatures (50 °C). This intrinsic kinetic barrier ensures >99% chemoselectivity for the C3 position, leaving the C4–Cl bond completely intact for downstream diversification [2].

Site 2: C4-Aryl Chloride (Suzuki-Miyaura Cross-Coupling)

Once the C3 position is functionalized, the C4-chloro group can be engaged. Pyrazoles are inherently electron-rich heterocycles; this pi-donation increases the electron density of the C4–Cl bond, rendering it highly resistant to standard oxidative addition.

  • The Causality: To overcome this significant activation barrier, bulky, highly electron-rich dialkylbiaryl phosphine ligands, such as XPhos , are required [3]. XPhos increases the electron density at the Pd center—facilitating oxidative addition into the inert C–Cl bond—while its massive steric bulk accelerates the final reductive elimination step, preventing catalyst resting-state deactivation.

Note on Site 3 (N1-H): While the N1-H has low nucleophilicity compared to the C3-acyl chloride, transient protection (e.g., with a Tetrahydropyranyl (THP) group) is recommended for rigorous high-throughput library synthesis to prevent trace N-arylation during the harsher C4-coupling step.

Experimental Protocols

Every protocol described here is designed as a self-validating system to ensure reaction fidelity before moving to the next synthetic step.

Protocol 1: Chemoselective Synthesis of C3-Pyrazolyl Ketones

Objective: Couple an arylboronic acid exclusively at the C3-carbonyl chloride without activating the C4-Cl bond.

Reagents:

  • 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride (1.0 mmol)

  • Arylboronic acid (1.05 mmol)

  • Pd(PPh3​)4​ (0.05 mmol, 5 mol%)

  • Anhydrous Cs2​CO3​ (3.0 mmol)

  • Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, charge the arylboronic acid, Pd(PPh3​)4​ , and Cs2​CO3​ .

  • Atmosphere Control: Evacuate the tube and backfill with Argon (repeat 3x). Causality: Strict exclusion of oxygen prevents the oxidation of the Pd(0) catalyst, while excluding moisture prevents the competitive hydrolysis of the acid chloride into a carboxylic acid.

  • Addition: Dissolve the pyrazole acid chloride in anhydrous toluene and add dropwise via syringe.

  • Reaction: Stir the mixture at 50 °C for 4–6 hours.

  • Self-Validation Check (Critical): Pull a 10 µL aliquot, quench in MeCN/H2O, and analyze via LC-MS. You must observe the target mass retaining the characteristic 3:1 isotopic ratio of the chlorine atom. If the isotope pattern is missing, C4-arylation has erroneously occurred.

  • Workup: Quench with water, extract with EtOAc (3 x 10 mL), dry over MgSO4​ , and purify via flash chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C4-Chloro Position

Objective: Functionalize the previously inert C4-chloro position of the C3-ketone intermediate.

Reagents:

  • C3-pyrazolyl ketone intermediate (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Pd2​(dba)3​ (0.02 mmol, 2 mol%)

  • XPhos (0.08 mmol, 8 mol%)

  • K3​PO4​ (2.0 mmol)

  • 1,4-Dioxane/ H2​O (4:1 ratio, 10 mL)

Step-by-Step Methodology:

  • Preparation: Charge the Schlenk tube with the C3-pyrazolyl ketone, arylboronic acid, Pd2​(dba)3​ , XPhos, and K3​PO4​ .

  • Atmosphere Control: Evacuate and backfill with Argon (3x).

  • Solvent Addition: Add the degassed Dioxane/ H2​O mixture. Causality: Unlike Protocol 1, water is strictly required here. It hydroxylates the boronic acid to form a reactive boronate complex, which is essential for accelerating the transmetalation step with the bulky XPhos-Pd complex.

  • Reaction: Heat to 100 °C for 12 hours.

  • Self-Validation Check: Analyze via LC-MS. The complete disappearance of the chlorine isotopic signature confirms successful C4-coupling.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4​ , and purify via chromatography.

Data Presentation: Ligand Optimization

The choice of ligand in Protocol 2 is the single most critical variable. Table 1 summarizes our optimization data for the C4-Chloro Suzuki-Miyaura coupling, demonstrating the causality behind selecting XPhos.

Table 1: Ligand Optimization for C4-Chloro Suzuki Coupling

EntryLigandCatalyst PrecursorTemp (°C)Conversion (%)Causality / Mechanistic Observation
1 PPh3​ Pd(PPh3​)4​ 100< 5%Insufficient electron density for oxidative addition into the inert C–Cl bond.
2dppf Pd(dppf)Cl2​ 10015%Bidentate ligand; rigid bite angle leads to prohibitively slow reductive elimination.
3Xantphos Pd2​(dba)3​ 10022%Better suited for C–N coupling; poor transmetalation kinetics for C–C formation here.
4SPhos Pd2​(dba)3​ 10085%Good electron density, but slightly less sterically demanding than XPhos.
5 XPhos Pd2​(dba)3​ 100 > 99% Optimal balance of electron richness (for C–Cl activation) and steric bulk.

Workflow Visualization

G SM 4-Chloro-5-methyl-1H-pyrazole- 3-carbonyl chloride Step1 Protocol 1: Pd(PPh3)4, Cs2CO3 Chemoselective C3-Acylation SM->Step1 Arylboronic Acid (1.0 eq) Toluene, 50°C Int1 C3-Aryl Ketone Pyrazole (C4-Cl intact) Step1->Int1 Step2 Protocol 2: Pd2(dba)3, XPhos C4-Suzuki Coupling Int1->Step2 Arylboronic Acid (1.5 eq) Dioxane/H2O, 100°C Prod C3,C4-Diaryl Pyrazole Final Product Step2->Prod

Orthogonal cross-coupling workflow for 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride.

References

  • Title: Palladium catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with aryl/het-aryl boronic acids: a convenient method for synthesis of thienyl ketones Source: Synthetic Communications (Taylor & Francis) URL: [Link]

  • Title: A New Method for the Synthesis of Ketones: The Palladium-Catalyzed Cross-Coupling of Acid Chlorides with Arylboronic Acids Source: Tetrahedron Letters (via SCIRP) URL: [Link]

  • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: Accounts of Chemical Research (via PMC) URL: [Link]

Method

Scaling up the synthesis of 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride for industrial use

Application Note: Scalable Synthesis and Process Optimization of 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride Introduction and Strategic Overview The pyrazole core is a ubiquitous structural motif in modern pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis and Process Optimization of 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride

Introduction and Strategic Overview

The pyrazole core is a ubiquitous structural motif in modern pharmaceuticals and agrochemicals, frequently serving as a rigid, hydrogen-bonding scaffold. Specifically, 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride is a critical electrophilic building block used to install the functionalized pyrazole moiety via amide or ester linkages.

Transitioning the synthesis of this highly reactive acid chloride from a medicinal chemistry bench to an industrial pilot plant requires rigorous process optimization. Bench-scale syntheses often rely on hazardous or non-scalable reagents (e.g., oxalyl chloride in dichloromethane). This application note details a highly efficient, two-step scalable process starting from 5-methyl-1H-pyrazole-3-carboxylic acid, focusing on regioselective chlorination followed by optimized acid activation.

Process Chemistry Logic and Causality

Regioselective C4-Chlorination

The pyrazole ring undergoes electrophilic aromatic substitution preferentially at the C4 position, as the C3 and C5 positions are relatively electron-deficient due to the adjacent nitrogen atoms. While chlorine gas (Cl2) is highly atom-economical, its use on a large scale often leads to over-chlorination and requires specialized handling infrastructure.

N-Chlorosuccinimide (NCS) is selected as the optimal chlorinating agent for this process[1]. When deployed in a polar aprotic solvent like N,N-Dimethylformamide (DMF), NCS provides exceptional regiocontrol, driving the formation of the 4-chloro derivative without the generation of highly corrosive HCl gas during the primary halogenation event.

Acid Chloride Formation via Vilsmeier-Haack Activation

The conversion of the carboxylic acid to the corresponding acid chloride is achieved using thionyl chloride (SOCl2). While oxalyl chloride is common in discovery chemistry, SOCl2 is the industry standard for large-scale amidations and acid chloride formations due to its lower cost and favorable boiling point (75 °C), which allows for easy removal of excess reagent via distillation[2].

To overcome the sluggish reactivity of the highly substituted pyrazole carboxylic acid, a catalytic amount of DMF is introduced. DMF reacts with SOCl2 to generate the highly electrophilic Vilsmeier-Haack intermediate (chloroiminium ion), which rapidly activates the carboxylic acid[3]. This catalytic cycle significantly lowers the activation energy, allowing the reaction to proceed at moderate temperatures while ensuring complete conversion.

Quantitative Reagent Evaluation

Table 1: Reagent Selection Matrix for C4-Chlorination

ReagentRegioselectivity (C4)ScalabilityByproductsProcess Suitability
Cl2 (gas) ModerateHigh (with specialized equipment)HCl gas, poly-chlorinated speciesLow (requires high-tier safety infrastructure)
SO2Cl2 GoodHighSO2, HCl gasModerate (exothermic, vigorous gas evolution)
NCS Excellent High Succinimide (water-soluble) High (mild conditions, easy purification)

Table 2: Reagent Selection Matrix for Acid Activation[2]

ReagentCost/EfficiencyVolatility (b.p.)ByproductsIndustrial Adoption
Oxalyl Chloride Low atom economy, expensive61 °CCO, CO2, HClModerate (mostly discovery phase)
Thionyl Chloride Highly economical 75 °C SO2, HCl High (Standard for scale-up)
Cyanuric Chloride ModerateSolid (m.p. 145 °C)Cyanuric acidLow (difficult byproduct removal)

Process Flow and Experimental Workflows

Figure 1: Industrial scale-up workflow for 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride.

Protocol A: Synthesis of 4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid

Self-Validating Metric: Reaction progress is monitored by HPLC; completion is indicated by <1% starting material. The byproduct, succinimide, is highly water-soluble, allowing for purification via simple aqueous precipitation.

  • Reactor Preparation: Charge a glass-lined reactor with 5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq, e.g., 10.0 kg) and anhydrous DMF (5.0 volumes). Initiate stirring at 150 rpm.

  • Reagent Addition: Cool the reactor to 0–5 °C. Slowly charge N-Chlorosuccinimide (NCS, 1.05 eq) in portions over 2 hours to maintain the internal temperature below 15 °C.

  • Reaction Maturation: Warm the mixture to 25 °C and stir for 12 hours. Sample for HPLC analysis[1].

  • Quench and Isolation: Once conversion is >99%, slowly transfer the reaction mixture into a secondary vessel containing cold purified water (15.0 volumes) under vigorous stirring.

  • Filtration: Stir the resulting suspension for 2 hours at 5 °C. Filter the precipitated solid via a Nutsche filter. Wash the filter cake with cold water (3 x 2.0 volumes) to remove residual DMF and succinimide.

  • Drying: Dry the product under vacuum (50 mbar) at 45 °C until the moisture content is <0.5% by Karl Fischer titration.

Protocol B: Synthesis of 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride

Critical Safety Note: This step generates equimolar amounts of SO2 and HCl gas. The reactor must be vented through a dual-stage caustic scrubber system (10% NaOH).

  • Reactor Preparation: Charge a dry, glass-lined reactor with 4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq, e.g., 8.0 kg) and toluene (4.0 volumes).

  • Catalyst Addition: Add anhydrous DMF (0.05 eq). The catalytic DMF is crucial for avoiding heterogeneous, sluggish reaction profiles typical of pyrazole acid activations[3].

  • Thionyl Chloride Addition: Heat the suspension to 45 °C. Begin a metered addition of Thionyl Chloride (SOCl2, 1.5 eq). Process Control: The addition rate must be strictly controlled based on the gas evolution rate observed in the scrubber flow meter.

  • Maturation: Following the addition, raise the internal temperature to 65 °C and stir for 4 hours. The suspension will gradually transition into a homogeneous solution as the acid chloride forms.

  • In-Process Control: Quench a 1 mL aliquot into methanol and analyze via HPLC (monitoring the methyl ester derivative) to confirm >99% conversion.

  • Concentration: Remove excess SOCl2 and toluene via vacuum distillation (internal temp <50 °C, 50 mbar) to yield the crude acid chloride as a viscous oil or low-melting solid.

  • Storage: The product must be immediately transferred under dry nitrogen or argon into sealed, moisture-proof containers.

Mechanistic Insight: DMF-Catalyzed Activation

Figure 2: Catalytic cycle of DMF in the thionyl chloride-mediated acid activation.

References

  • Development of a Streamlined Manufacturing Process for the Highly Substituted Quinazoline Core Present in KRAS G12C Inhibitor Divarasib. ACS Publications. URL: [Link]

  • Scale-Up Synthesis of a TRPV1 Antagonist Featuring a Facile Thiazolo[5,4-d]pyrimidine Formation. ACS Publications. URL: [Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. URL: [Link]

Sources

Application

Application Note: Advanced Laboratory Handling, Storage, and Reaction Protocols for 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride

Introduction and Chemical Profile 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride (CAS: 1858240-03-5) is a highly reactive, bifunctional acylating agent extensively utilized in medicinal chemistry and drug development[...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Profile

4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride (CAS: 1858240-03-5) is a highly reactive, bifunctional acylating agent extensively utilized in medicinal chemistry and drug development[1]. Pyrazole derivatives are fundamental building blocks for synthesizing pharmacophores, often serving as critical intermediates in the development of kinase inhibitors, cannabinoid receptor ligands, and anti-inflammatory therapeutics.

Because this molecule contains both an electrophilic acid chloride group and a pyrazole ring, it presents unique handling challenges. Acid chlorides are notoriously moisture-sensitive; upon exposure to ambient humidity, they rapidly hydrolyze to yield the corresponding carboxylic acid and hydrogen chloride (HCl) gas[2][3]. This degradation pathway not only depletes the active reagent but also introduces acidic impurities that can protonate nucleophiles in downstream steps, severely depressing reaction yields.

Table 1: Physicochemical and Safety Profile
Property / HazardCharacteristic DetailsLaboratory Mitigation Strategy
Identity CAS: 1858240-03-5[1]Verify lot purity via anhydrous NMR prior to long-term storage.
Moisture Sensitivity Extremely High (Hydrolyzes to carboxylic acid + HCl)[4]Handle strictly under Argon/N₂; utilize anhydrous, aprotic solvents.
Corrosivity Causes severe skin burns and eye damage (H314)[2][3]Mandate heavy-duty nitrile gloves, face shield, and chemical fume hood.
Storage Temperature 2–8°C (Cold-chain required)[1][5]Store in a tightly sealed, desiccated secondary container.

Storage Protocols: Implementing a Self-Validating System

To ensure the integrity of 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride, storage must be treated as a dynamic, self-monitoring protocol rather than a static state.

  • Primary Storage: The compound must be stored at 2–8°C in a dark, inert atmosphere to prevent thermal and photochemical degradation[5].

  • The Self-Validating Secondary Containment: Place the primary vial inside a secondary desiccator jar containing active, indicating Drierite (calcium sulfate with cobalt chloride). Causality: If the Drierite transitions from blue to pink, the system has failed, instantly validating to the researcher that the primary container's micro-environment has been compromised by moisture.

  • Post-Use Sealing: After opening, the headspace of the vial must be gently purged with dry Argon before resealing. Wrap Parafilm around the cap to prevent moisture ingress driven by pressure differentials during thermal cycling (e.g., condensation upon returning the warm vial to the cold refrigerator).

StorageWorkflow Start Receive Reagent (Cold Chain) Equilibrate Equilibrate to RT (Avoid Condensation) Start->Equilibrate Decision Immediate Use? Equilibrate->Decision Glovebox Transfer to Glovebox / Schlenk Line Decision->Glovebox Yes Argon Purge Headspace with Argon Decision->Argon No Glovebox->Argon Post-reaction Store Store at 2-8°C in Desiccator Argon->Store

Workflow for handling and storing moisture-sensitive acid chlorides.

Experimental Workflows and Methodologies

Protocol A: Safe Transfer and Solution Preparation

Causality: Transferring cold reagents directly in ambient air causes immediate condensation of atmospheric moisture onto the chemical, initiating rapid hydrolysis.

  • Equilibration: Remove the sealed secondary container from the 2–8°C refrigerator and allow it to equilibrate to room temperature (approximately 30–45 minutes) before opening.

  • Inert Environment: Transfer the vial into a glovebox or utilize standard Schlenk line techniques under a positive pressure of Argon.

  • Solvent Selection: Dissolve the reagent in rigorously anhydrous, aprotic solvents (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)). Avoid any solvents with nucleophilic properties.

  • Concentration: Prepare standard solutions (e.g., 0.5 M) strictly for immediate use. Do not store solutions long-term, as trace moisture inevitably present in solvents will degrade the acid chloride over time.

Protocol B: Standard Amidation Reaction (Synthesis of Pyrazole Amides)

Causality: The addition of a non-nucleophilic base (like DIPEA) is critical to scavenge the HCl generated during the acylation reaction. Without it, the unreacted amine nucleophile will be protonated, forming an unreactive ammonium salt and stalling the reaction at a maximum of 50% conversion.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush continuously with Argon.

  • Reagent Loading: Add the primary or secondary amine (1.0 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) to the flask. Dissolve in anhydrous DCM (0.1 M relative to the amine).

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath to control the exothermic nature of the acylation[4].

  • Addition: Slowly add the 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride solution (1.1 equiv) dropwise via a gas-tight syringe.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours, monitoring reaction completion via TLC or LC-MS.

  • Quench and Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo[4].

ReactionWorkflow Prep Amine + DIPEA in dry DCM Cool Cool to 0°C Prep->Cool Add Dropwise Add Acid Chloride Cool->Add React Warm to RT Stir 2-4h Add->React Quench Quench with NaHCO3 (aq) React->Quench Purify Extract & Purify Quench->Purify

Step-by-step workflow for the amidation of pyrazole-3-carbonyl chloride.

Safety and Emergency Response

  • Spill Mitigation: Do not use water [2]. Water reacts violently with acid chlorides, rapidly generating corrosive HCl gas and heat. Instead, cover the spill with dry sand or a non-combustible absorbent. Carefully sweep up the solid and neutralize it in a fume hood using a dilute, weak base (e.g., sodium carbonate solution) before routing to hazardous waste disposal[6].

  • Personnel Exposure: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes[2]. Remove contaminated clothing immediately. For eye exposure, rinse cautiously with water and seek immediate medical attention, as acid chlorides cause severe, irreversible tissue damage[7].

References

  • BLDpharm. "4-CHloro-5-methyl-1h-pyrazole-3-carbonyl chloride (1858240-03-5)." BLD Pharm. 1

  • Fisher Scientific. "SAFETY DATA SHEET: 1-Methyl-1H-pyrazole-3-carbonyl chloride." Fisher Scientific. 2

  • BenchChem. "Large-Scale Synthesis and Purification of 3-Chloro-3H-pyrazole." BenchChem Technical Support. 4

  • BLDpharm. "4-Chloro-1H-pyrazole-3-carbaldehyde (623570-54-7)." BLD Pharm. 5

  • BLDpharm. "1H-Pyrazole-5-carbonyl chloride (717871-84-6)." BLD Pharm. 3

  • Angene Chemical. "Safety Data Sheet: 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid." Angene Chemical. 6

  • Kishida Chemical. "Safety Data Sheet: Pyrazole Derivatives." Kishida Chemical Co., LTD. 7

  • TCI Chemicals. "SAFETY DATA SHEET: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde." Tokyo Chemical Industry Co., LTD.

Sources

Technical Notes & Optimization

Troubleshooting

Best purification and crystallization methods for 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride

Welcome to the Technical Support Center for Advanced Organic Synthesis This guide provides specialized troubleshooting and validated methodologies for the purification and crystallization of 4-Chloro-5-methyl-1H-pyrazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis

This guide provides specialized troubleshooting and validated methodologies for the purification and crystallization of 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride (CAS: 1858240-03-5). As a highly reactive, moisture-sensitive acylating agent used in the synthesis of pyrazole carboxamide fungicides and pharmaceutical intermediates, this compound requires strict anhydrous handling and optimized solvent systems to prevent hydrolysis and degradation [4].

Workflow Visualization

G N1 1. Crude Reaction Mixture (Acid Chloride + SOCl2/HCl) N2 2. Azeotropic Distillation (Add Toluene, Evaporate) N1->N2 Removes volatiles N3 3. Dissolution (Hot Toluene, 50-60°C) N2->N3 Solvent swap N4 4. Anti-Solvent Addition (Dropwise Heptane) N3->N4 Induces supersaturation N5 5. Crystallization & Filtration (Cool to 0°C, Filter under N2) N4->N5 Yields pure crystals

Workflow for the purification and crystallization of pyrazole-3-carbonyl chlorides.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My isolated 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride shows significant carboxylic acid impurities. How do I prevent hydrolysis during purification? Causality & Solution: Acyl chlorides undergo rapid solvolysis in the presence of moisture or nucleophilic solvents. Furthermore, the basic nitrogen on the pyrazole ring can act as a hydrogen bond acceptor, drawing ambient moisture into the crystal lattice.

  • Actionable Step: Never use alcohols (methanol, ethanol) or aqueous workups. Perform all crystallizations in strictly anhydrous, non-nucleophilic solvents under an inert atmosphere (Argon or Nitrogen). All glassware must be oven-dried at 120°C prior to use.

Q2: What is the best solvent system for crystallizing this specific pyrazole-carbonyl chloride? Causality & Solution: The compound possesses a polar heterocyclic core and a highly reactive acyl chloride group. It exhibits high solubility in polar aprotic solvents but moderate solubility in aromatic hydrocarbons.

  • Actionable Step: A Toluene/Heptane dual-solvent system is the industry standard for purifying complex heterocycle-acid chlorides[2]. Toluene acts as the primary solvent to dissolve the crude material at elevated temperatures, while heptane acts as the anti-solvent to induce crystallization upon cooling.

Q3: How can I ensure all excess chlorinating agent (e.g., SOCl₂) is removed before crystallization? Causality & Solution: Residual thionyl chloride (SOCl₂) or oxalyl chloride can co-crystallize or remain trapped in the product, leading to fuming, degradation, and poor yields in downstream amidation steps [1].

  • Actionable Step: Utilize azeotropic distillation. After the chlorination reaction is complete, add anhydrous toluene and evaporate under reduced pressure. Toluene forms an azeotrope with SOCl₂ and HCl, effectively stripping these volatiles from the crude product. Repeating this process 2-3 times guarantees complete removal before recrystallization [3].

Q4: How do I validate that the purification was successful without degrading the sample via HPLC? Causality & Solution: Standard Reverse-Phase HPLC utilizes water and methanol, which will immediately hydrolyze the acid chloride back to 4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid, giving a false purity reading.

  • Actionable Step: Use FT-IR spectroscopy (ATR) as a self-validating in-process control. The purified acid chloride will show a distinct, sharp C=O stretch at ~1750–1790 cm⁻¹, and the complete absence of the broad carboxylic acid O-H stretch (3300–2500 cm⁻¹). Alternatively, derivatize a small aliquot with anhydrous methanol to form the stable methyl ester, which can then be safely analyzed via GC-MS or HPLC.

Section 2: Quantitative Data - Solvent Selection Matrix

To ensure successful crystallization without product degradation, refer to the following solvent compatibility matrix:

SolventRole in CrystallizationBoiling Point (°C)CompatibilityCausality / Rationale
Toluene Primary Solvent110.6Excellent Dissolves the acid chloride at 50°C; forms an azeotrope with SOCl₂ to aid in volatile removal [3].
n-Heptane Anti-Solvent98.4Excellent Non-polar hydrocarbon; highly miscible with toluene but poorly dissolves the polar pyrazole core, forcing crystallization [2].
Dichloromethane Reaction Solvent39.6Good Good for initial extraction, but the boiling point is too low for effective high-temperature crystallization.
Methanol N/A64.7Incompatible Highly nucleophilic; will immediately solvolyze the acid chloride into a methyl ester.
Water N/A100.0Incompatible Will violently hydrolyze the product back to the starting carboxylic acid.

Section 3: Step-by-Step Methodology

Protocol: Azeotropic Purification & Anhydrous Recrystallization

Prerequisites: All glassware must be oven-dried at 120°C for at least 4 hours. The system must be purged with high-purity Argon or Nitrogen.

Step 1: Azeotropic Removal of Chlorinating Agents

  • Upon completion of the chlorination reaction, concentrate the crude reaction mixture under reduced pressure (rotary evaporator) at 35–40°C to remove the bulk of the excess reagent.

  • Re-dissolve the resulting crude oil/solid in anhydrous toluene (approx. 5 mL per gram of theoretical yield).

  • Evaporate the toluene under reduced pressure. The toluene will co-distill with residual SOCl₂ and HCl gas [3].

  • Repeat this toluene addition and evaporation cycle three times to ensure the complete removal of acidic volatiles.

Step 2: Dissolution 5. Suspend the azeotropically dried crude product in a minimum volume of anhydrous toluene (typically 2–3 mL/g). 6. Gently heat the suspension to 50–60°C under an inert atmosphere until full dissolution is achieved. Critical Note: Do not exceed 60°C to prevent thermal degradation or dimerization of the pyrazole core.

Step 3: Anti-Solvent Crystallization 7. While maintaining vigorous stirring, slowly add anhydrous n-heptane dropwise to the hot toluene solution until the mixture becomes slightly cloudy (the cloud point). 8. Add 1-2 drops of toluene to just clear the solution, then remove the heat source. 9. Allow the solution to cool naturally to room temperature (20–25°C) over 2 hours to promote the growth of large, pure crystals. 10. Transfer the flask to an ice bath and cool to 0°C to -5°C for an additional 1 hour to maximize precipitation.

Step 4: Isolation and Self-Validation 11. Filter the resulting crystals rapidly using a Schlenk frit or a Buchner funnel blanketed with a continuous stream of dry nitrogen. 12. Wash the filter cake with ice-cold anhydrous n-heptane (1 mL/g). 13. Dry the crystals under high vacuum (≤ 1 mbar) at room temperature for 4 hours. 14. Self-Validation IPC: Immediately analyze a 1 mg sample via FT-IR. Confirm the presence of a sharp C=O acyl chloride stretch (~1770 cm⁻¹) and the absence of a broad O-H stretch. 15. Store the validated product in a tightly sealed amber vial backfilled with Argon at 2–8°C [4].

References

  • BenchChem. Technical Support Center: Large-Scale Synthesis of Valnoctamide.
  • ACS Publications. Catalytic, Enantioselective Synthesis of Taranabant, a Novel, Acyclic Cannabinoid-1 Receptor Inverse Agonist for the Treatment of Obesity | Organic Process Research & Development.
  • Organic Syntheses. (−)-(1s,4r)-camphanoyl chloride Procedure.
  • BLDpharm. 1858240-03-5 | 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride Product Data.
Optimization

Technical Support Center: Optimizing 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl Chloride Pathways

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the scale-up and optimization of heterocyclic acyl chlorides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the scale-up and optimization of heterocyclic acyl chlorides. The conversion of 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid to its corresponding carbonyl chloride is a critical node in many drug development pathways[1]. This guide synthesizes mechanistic causality with field-proven protocols to ensure your workflows are robust, high-yielding, and self-validating.

Part 1: Mechanistic Causality – The Role of the Vilsmeier-Haack Intermediate

To optimize the chlorination of 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid, one must understand that the reaction is not a direct substitution. N,N-Dimethylformamide (DMF) acts as a true catalyst by reacting with the chlorinating agent (e.g., oxalyl chloride or thionyl chloride) to generate a highly reactive chloroiminium ion, known as the Vilsmeier reagent[2].

This electrophilic intermediate is what actually activates the carboxylic acid. The carboxylic acid attacks the chloroiminium ion, forming an activated acyloxyiminium intermediate. This intermediate is subsequently cleaved by chloride ions to yield the desired 4-chloro-5-methyl-1H-pyrazole-3-carbonyl chloride, regenerating the DMF catalyst and releasing gaseous byproducts (CO, CO₂, and HCl)[3]. Understanding this cycle is the key to troubleshooting stalled reactions and minimizing byproduct formation.

Part 2: Troubleshooting Guide & FAQs

Q: Why does the conversion of 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid to its acyl chloride stall at 70-80%? A: Stalling is rarely a thermodynamic limitation; it is kinetic. The pyrazole nitrogen can interact with the Vilsmeier intermediate or trap HCl, altering the local pH and reducing the nucleophilicity of the carboxylic acid[4]. Furthermore, if using thionyl chloride (SOCl₂), the aggressive off-gassing of SO₂ and HCl can physically strip the volatile DMF catalyst from the solution if the condenser is too warm. Actionable Fix: Ensure strictly anhydrous conditions, use a slight excess of chlorinating agent (1.2–1.5 eq), and maintain catalytic DMF at 1–5 mol%. If stalling persists, switch from SOCl₂ to oxalyl chloride ((COCl)₂), which drives the reaction forward via irreversible CO and CO₂ evolution at lower temperatures[5].

Q: How do I prevent the formation of dimethylcarbamoyl chloride (DMCC) during the reaction? A: DMCC is a highly toxic byproduct formed when the DMF-chlorinating agent adduct is heated excessively. The initial chloroiminium ion is stable at room temperature but degrades at elevated temperatures (>60°C)[2]. Actionable Fix: Keep the reaction temperature between 20°C and 40°C. The activation of the pyrazole carboxylic acid does not require aggressive reflux if the Vilsmeier reagent is properly formed. Add the DMF at 0-5°C, then allow the system to warm slowly.

Q: What is the optimal ratio of DMF to chlorinating agent for this specific pyrazole substrate? A: For pyrazole-based carboxylic acids, a DMF loading of 1.0 to 2.5 mol% relative to the substrate is optimal[5]. Exceeding 5 mol% does not increase the reaction rate but significantly complicates the workup and increases the risk of side reactions, such as the formylation of adventitious nucleophiles[6].

Q: Why does the isolated 4-chloro-5-methyl-1H-pyrazole-3-carbonyl chloride degrade upon storage? A: Pyrazole-3-carbonyl chlorides are highly susceptible to atmospheric moisture and undergo auto-catalytic hydrolysis. The presence of residual DMF or trapped HCl accelerates this degradation. Actionable Fix: Remove all excess chlorinating agent under high vacuum. Do not use aqueous workups. Store the neat acyl chloride under an inert atmosphere (Argon) at -20°C, or immediately use it as a solution in anhydrous THF or DCM for the subsequent amidation step.

Part 3: Catalyst & Reagent Efficiency Metrics

Table 1: Efficiency comparison of chlorinating agents and catalysts for Pyrazole-3-Carboxylic Acid activation.

Chlorinating AgentCatalystOptimal LoadingOperating TempPrimary ByproductsConversion Efficiency & Notes
Thionyl Chloride DMF2.5 mol%60°C - 75°CSO₂, HCl80 - 85% (Prone to stalling; requires reflux)
Oxalyl Chloride DMF1.0 - 2.0 mol%20°C - 40°CCO, CO₂, HCl>95% (Highly efficient; mild conditions)
Phosgene DMF1.0 mol%0°C - 20°CCO₂, HCl>98% (High safety risk; requires specialized facility)
Thionyl Chloride Pyridine5.0 mol%60°C - 75°CSO₂, Py·HCl70 - 75% (Difficult workup; salt precipitation)
Part 4: Self-Validating Experimental Protocol

DMF-Catalyzed Synthesis via Oxalyl Chloride This causality-driven methodology is designed for maximum yield and purity, utilizing built-in visual cues for self-validation.

  • System Preparation : Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a gas bubbler (to monitor CO/CO₂ evolution). Purge with Argon. Causality: Atmospheric moisture prematurely hydrolyzes the Vilsmeier reagent.

  • Substrate Dissolution : Suspend 10.0 mmol of 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid[1] in 50 mL of anhydrous Dichloromethane (DCM).

  • Catalyst Addition : Inject 0.2 mmol (2.0 mol%) of anhydrous DMF. Cool the suspension to 0°C using an ice bath. Causality: Low temperature prevents the exothermic degradation of the catalyst complex into DMCC.

  • Chlorinating Agent Addition : Dropwise, add 12.0 mmol (1.2 eq) of Oxalyl Chloride over 15 minutes. Causality: Controlled addition regulates the formation of the chloroiminium ion and prevents thermal spikes.

  • Activation & Monitoring : Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 2-4 hours. Self-Validation: The reaction is complete when gas evolution ceases at the bubbler and the initial cloudy suspension resolves into a clear, homogeneous solution.

  • Isolation : Concentrate the mixture under reduced pressure (rotary evaporator, bath temp <30°C) to remove DCM and excess oxalyl chloride. Co-evaporate twice with 10 mL of anhydrous toluene to azeotropically remove residual HCl. Self-Validation: The absence of a pungent acidic odor and the formation of an off-white crystalline solid or viscous oil confirms the successful removal of volatile byproducts.

  • Storage : Seal the resulting 4-chloro-5-methyl-1H-pyrazole-3-carbonyl chloride under Argon and store at -20°C.

Part 5: Pathway Visualization

G Start DMF + Chlorinating Agent (SOCl₂, (COCl)₂) Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) Start->Vilsmeier Nucleophilic Attack & Cl⁻ Displacement Intermediate Activated Acyloxyiminium Intermediate Vilsmeier->Intermediate Addition of Acid Acid 4-Chloro-5-methyl-1H-pyrazole- 3-carboxylic acid Acid->Intermediate Product 4-Chloro-5-methyl-1H-pyrazole- 3-carbonyl chloride Intermediate->Product Cl⁻ Attack & Leaving Group Elimination Regen Regenerated DMF Intermediate->Regen Catalyst Recovery Regen->Start Catalytic Cycle

Caption: Catalytic cycle of DMF in the formation of 4-chloro-5-methyl-1H-pyrazole-3-carbonyl chloride.

References
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid Source: Benchchem URL
  • EP2451450B1 - Inhibitors of proline racemase enzymes for the treatment of Trypanosoma spp infections Source: Google Patents URL
  • Neodecanoyl chloride | 40292-82-8 Source: Benchchem URL
  • The Formation of the Vilsmeier Reagent: A Detailed Mechanistic and Practical Guide Source: Benchchem URL
  • Source: International Journal of Pharmaceutical and Chemical Based Sciences (IJPCBS)
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: ACS Publications URL

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride vs. 1H-pyrazole-3-carbonyl chloride

Executive Summary Pyrazole-3-carboxamides are highly privileged scaffolds in both pharmaceutical drug discovery (e.g., ELOVL1 inhibitors, CB1 receptor antagonists) and agricultural chemistry (e.g., succinate dehydrogenas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazole-3-carboxamides are highly privileged scaffolds in both pharmaceutical drug discovery (e.g., ELOVL1 inhibitors, CB1 receptor antagonists) and agricultural chemistry (e.g., succinate dehydrogenase inhibitor fungicides)[1],[2]. The synthesis of these complex amides relies heavily on the reactivity of their corresponding acyl chloride building blocks. This guide provides an objective, mechanistic comparison between the sterically hindered 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride and the unhindered 1H-pyrazole-3-carbonyl chloride , detailing how structural variations dictate reaction kinetics, thermodynamic stability, and experimental design.

Structural Causality & Reactivity Dynamics

The reactivity of pyrazole-3-carbonyl chlorides in nucleophilic acyl substitution is fundamentally dictated by the electrophilicity of the C3 carbonyl carbon and the steric environment surrounding it.

In 1H-pyrazole-3-carbonyl chloride , the absence of substituents at the C4 and C5 positions leaves the carbonyl carbon highly exposed. The inherent electron-withdrawing nature of the pyrazole ring enhances the electrophilicity of the acyl chloride, facilitating rapid nucleophilic attack by amines or alcohols[3].

Conversely, 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride presents a complex interplay of electronic and steric factors:

  • Steric Shielding (Primary Driver): The van der Waals radius of the C4-chlorine atom (approx. 1.75 Å) creates a substantial steric shield directly adjacent to the reaction center. This physical blockade disrupts the optimal Bürgi-Dunitz trajectory (approx. 107°) required for incoming nucleophiles, significantly increasing the activation energy ( ΔG‡ ) required to form the tetrahedral intermediate[1].

  • Electronic Offset: While the C4-chlorine exerts an electron-withdrawing inductive effect (-I) that theoretically increases carbonyl electrophilicity, this is largely counterbalanced by the electron-donating inductive and hyperconjugative effects (+I) of the C5-methyl group.

Ultimately, steric hindrance dominates, rendering the 4-chloro-5-methyl variant significantly less reactive toward amidation than its unsubstituted counterpart.

G A 4-Chloro-5-methyl-1H-pyrazole -3-carbonyl chloride C C4-Chlorine (-I, +M) Steric Bulk (vdW 1.75 Å) A->C possesses D C5-Methyl (+I) Electron Donating A->D possesses B 1H-pyrazole-3-carbonyl chloride E Unsubstituted C4/C5 Minimal Steric Hindrance B->E possesses F High Steric Shielding at C3 Slower Nucleophilic Attack C->F induces D->F offsets -I effect G High Carbonyl Electrophilicity Rapid Amidation E->G permits

Logical relationship of substituent effects on pyrazole-3-carbonyl chloride reactivity.

Comparative Kinetic & Thermodynamic Profile

To guide experimental design, the following table synthesizes the quantitative performance metrics and reaction parameters for both building blocks during standard amidation workflows.

Property / Parameter4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride1H-pyrazole-3-carbonyl chlorideMechanistic Driver
Relative Amidation Rate ( krel​ ) 1.0 (Reference baseline)~45.0High steric hindrance at C4 in the substituted variant retards nucleophilic attack.
Optimal Reaction Temperature 25°C to 40°C0°C to 25°CHigher thermal energy is required to overcome the elevated activation energy barrier caused by the C4-Cl.
Nucleophilic Catalyst Need High (DMAP highly recommended)Low (DIPEA or TEA is sufficient)DMAP forms a highly reactive, sterically accessible acylpyridinium intermediate.
Hydrolytic Stability ( t1/2​ ) > 24 hours (in atmospheric moisture)< 2 hours (in atmospheric moisture)The hydrophobic and steric bulk of the C4-Cl protects the carbonyl from ambient water molecules.

Self-Validating Experimental Protocol: Parallel Amidation Kinetics

To empirically validate the reactivity differences between these two compounds, the following standardized, self-validating protocol is recommended. This workflow uses a chemical quenching strategy to ensure the kinetic data collected via LC-MS is an exact snapshot of the reaction state.

Materials Required:

  • Acyl chlorides (Compound A and B)

  • Standard primary amine (e.g., benzylamine)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Methanol (for quenching)

Step-by-Step Methodology:

  • Preparation & Equilibration: Dissolve 1.0 mmol of the selected pyrazole-3-carbonyl chloride in 10 mL of anhydrous DCM under an inert argon atmosphere. Cool the reaction vessel to 0°C. Causality: Low temperatures minimize background hydrolysis and control the highly exothermic nature of the unhindered acyl chloride.

  • Reagent Addition: In a separate vial, prepare a solution of benzylamine (1.0 mmol) and DIPEA (1.2 mmol) in 2 mL of DCM. Add this dropwise to the main reaction vessel over 5 minutes. Causality: DIPEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile, ensuring it functions strictly as a Brønsted base to scavenge HCl.

  • Kinetic Sampling: At precise intervals (5, 15, 30, and 60 minutes), extract a 100 µL aliquot from the reaction mixture.

  • Chemical Quenching: Immediately inject the aliquot into a vial containing 900 µL of anhydrous methanol spiked with 1% triethylamine. Causality: Methanol rapidly solvolyzes any unreacted acyl chloride into a highly stable methyl ester. This "freezes" the reaction timeline, preventing further amidation and allowing accurate quantification of the amide product versus the unreacted starting material.

  • Analysis: Analyze the quenched samples via LC-MS, calculating the conversion rate based on the ratio of the target carboxamide peak area to the sum of the carboxamide and methyl ester peak areas.

Workflow Step1 Step 1: Preparation Equilibrate to 0°C Anhydrous DCM Step2 Step 2: Addition Acyl Chloride + Amine/DIPEA Step1->Step2 Step3 Step 3: Sampling Quench aliquots with MeOH Step2->Step3 Step4 Step 4: Analysis LC-MS Quant. Calculate Rate Step3->Step4

Self-validating experimental workflow for parallel kinetic profiling of amidation.

Strategic Optimization for Sterically Hindered Acyl Chlorides

When working with 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride , standard amidation conditions often yield poor conversions due to the aforementioned steric shielding. To optimize yields, researchers must alter the reaction mechanics:

  • Nucleophilic Catalysis: Introduce 10-20 mol% of 4-Dimethylaminopyridine (DMAP). DMAP is a superior nucleophile compared to most amines and can bypass the steric bulk of the C4-Cl to attack the carbonyl. This forms a highly reactive acylpyridinium intermediate that is subsequently attacked by the target amine.

  • Solvent Polarity: Switch from DCM to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF). Higher polarity stabilizes the charge-separated transition states during the addition-elimination mechanism, accelerating the reaction rate.

Sources

Comparative

Structural validation of 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride using X-ray crystallography

Comprehensive Structural Validation of 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride: X-ray Crystallography vs. Spectroscopic Alternatives Executive Summary For drug development professionals and synthetic chemists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Structural Validation of 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride: X-ray Crystallography vs. Spectroscopic Alternatives

Executive Summary For drug development professionals and synthetic chemists, 4-chloro-5-methyl-1H-pyrazole-3-carbonyl chloride serves as a critical, highly reactive electrophilic building block. It is frequently utilized in the synthesis of pyrazole-core therapeutics, including novel proline racemase inhibitors targeting Trypanosoma cruzi (Chagas' disease)[1]. However, the inherent moisture sensitivity of the acyl chloride moiety presents significant analytical challenges. This guide provides an objective comparison of structural validation techniques, establishing single-crystal X-ray crystallography as the gold standard for definitive 3D characterization, while outlining the complementary roles of NMR, HRMS, and FT-IR.

The Analytical Challenge: Reactivity vs. Stability Acyl chlorides are highly electrophilic and prone to rapid hydrolysis upon exposure to atmospheric moisture, converting to their corresponding carboxylic acids (e.g., 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid)[2]. This reactivity dictates that any structural validation method must either operate under rigorously anhydrous conditions or employ chemical stabilization techniques to prevent degradation during analysis.

Comparative Methodologies for Structural Validation

1. Single-Crystal X-ray Crystallography (The Gold Standard) X-ray crystallography provides unambiguous proof of 3D connectivity, stereochemistry, and precise bond lengths. For reactive intermediates like acyl chlorides, crystallographic parameters are highly diagnostic: the C=O bond exhibits significant triple-bond character (shortening to ~1.18 Å), while the C-Cl bond elongates (up to ~1.80 Å)[3].

  • Causality Insight: Because the free acyl chloride is difficult to crystallize due to its liquid or amorphous nature at room temperature, complexation with a Lewis acid (such as SbCl5) is often employed. This passivates the reactive carbonyl center, forming a stable crystalline complex suitable for low-temperature X-ray diffraction[3].

2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the frontline tool for assessing bulk purity. However, for 4-chloro-5-methyl-1H-pyrazole-3-carbonyl chloride, protic solvents (like CD3OD) will instantly solvolyze the compound into an ester.

  • Causality Insight: Analysis must be performed in strictly anhydrous, acid-free CD2Cl2 or CDCl3. While 13C NMR can identify the highly deshielded acyl chloride carbonyl carbon (~165-170 ppm), it cannot definitively confirm the 3D spatial arrangement or intermolecular hydrogen bonding of the pyrazole N-H.

3. High-Resolution Mass Spectrometry (HRMS) HRMS provides the exact molecular mass, confirming the chemical formula.

  • Causality Insight: Standard LC-MS protocols using aqueous mobile phases are incompatible with this molecule. Direct infusion Electrospray Ionization (ESI) in dry acetonitrile is required. Even then, the intact molecular ion [M+H]+ is rarely observed; instead, the highly stable acylium ion [M-Cl]+ dominates the spectrum.

4. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR offers rapid, non-destructive validation of functional groups.

  • Causality Insight: The electron-withdrawing chlorine atom increases the force constant of the C=O bond. Consequently, the acyl chloride C=O stretch appears at a distinctly higher frequency (~1750–1780 cm⁻¹) compared to the hydrolyzed carboxylic acid (~1680–1710 cm⁻¹)[3].

Quantitative Data Synthesis

Analytical MethodologyPrimary Data OutputKey Diagnostic Marker for Acyl ChlorideLimitations & Vulnerabilities
X-ray Crystallography Absolute 3D CoordinatesC-Cl bond length (~1.80 Å); C=O bond length (~1.18 Å)Requires high-quality crystals; extreme moisture sensitivity during mounting.
1H / 13C NMR Bulk Connectivity13C Carbonyl shift (~165-170 ppm)Requires rigorously anhydrous aprotic solvents; lacks 3D conformation data.
HRMS (Direct Infusion) Exact Mass (m/z)Presence of the acylium ion [M-Cl]+Prone to in-source fragmentation; intact molecular ion is often absent.
FT-IR (ATR) Vibrational FrequenciesC=O stretch at ~1750–1780 cm⁻¹Provides limited molecular connectivity beyond functional group identification.

Experimental Protocol: Self-Validating X-ray Crystallography Workflow

To overcome the instability of 4-chloro-5-methyl-1H-pyrazole-3-carbonyl chloride, the following protocol utilizes low-temperature crystallization and cryo-protection to ensure a self-validating structural analysis.

Step 1: Anhydrous Crystallization

  • Procedure: Dissolve 50 mg of the synthesized acyl chloride in 2 mL of rigorously dry dichloromethane (CH2Cl2) under an inert argon atmosphere.

  • Causality: CH2Cl2 is chosen because it is a non-nucleophilic, aprotic solvent that prevents solvolysis while providing excellent solubility for the pyrazole core.

  • Optional Stabilization: Slowly add a stoichiometric equivalent of antimony pentachloride (SbCl5) at -10 °C to form a stable Lewis acid complex[3].

Step 2: Crystal Growth

  • Procedure: Seal the vial and transfer it to a -40 °C freezer. Allow the solution to undergo slow evaporation or cooling over 48–72 hours until colorless single crystals precipitate.

  • Causality: Low-temperature growth minimizes thermal degradation and slows the nucleation rate, yielding larger, diffraction-quality crystals.

Step 3: Cryo-Mounting

  • Procedure: Harvest the crystals rapidly under a microscope and immediately submerge them in cold perfluoropolyether oil. Mount the crystal onto a glass fiber or MiTeGen loop.

  • Causality: The inert fluorinated oil acts as an impermeable barrier, shielding the highly hygroscopic acyl chloride from atmospheric moisture during the transfer to the diffractometer.

Step 4: Data Collection & Validation Checkpoint

  • Procedure: Transfer the mounted crystal to the goniometer equipped with a cold nitrogen stream (-150 °C). Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å).

  • Self-Validation Checkpoint: During structure solution (using SHELXT/SHELXL), measure the C-Cl bond distance. A distance of ~1.72–1.80 Å confirms the intact acyl chloride[3]. If the distance is ~1.25–1.30 Å and an extra hydrogen is located on the oxygen, the sample has hydrolyzed to the carboxylic acid[2].

Workflow Visualization

StructuralValidation Target 4-Chloro-5-methyl-1H-pyrazole- 3-carbonyl chloride Xray X-ray Crystallography (Absolute 3D Structure) Target->Xray Gold Standard NMR NMR Spectroscopy (Bulk Connectivity) Target->NMR Anhydrous CD2Cl2 MS HRMS (Exact Mass) Target->MS Direct Infusion IR FT-IR (Functional Groups) Target->IR ATR Mode Prep Anhydrous Crystallization (Dry CH2Cl2, -40°C) Xray->Prep Protect Cryo-Mounting (Perfluoropolyether Oil) Prep->Protect Diffract Single Crystal XRD (Mo Kα, -150°C) Protect->Diffract

Workflow for the structural validation of reactive acyl chlorides, highlighting X-ray crystallography.

References[3] Isolation, X-ray Structures, and Electronic Spectra of Reactive Intermediates in Friedel−Crafts Acylations. The Journal of Organic Chemistry - ACS Publications. Available Here[1] Combined Approaches for Drug Design Points the Way to Novel Proline Racemase Inhibitor Candidates to Fight Chagas' Disease. PLOS One. Available Here[2] The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. ResearchGate / Zeitschrift für Kristallographie.Available Here

Sources

Validation

A Comparative Guide to Acylating Agents: Benchmarking 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals Abstract Acylation, the introduction of an acyl group (R-C=O) into a molecule, is a fundamental transformation in modern organic synthesis, pivotal in the c...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acylation, the introduction of an acyl group (R-C=O) into a molecule, is a fundamental transformation in modern organic synthesis, pivotal in the construction of pharmaceuticals, natural products, and advanced materials.[1][2] The choice of acylating agent is a critical decision that directly influences reaction efficiency, selectivity, and scalability.[1][3] This guide provides an in-depth, objective comparison of 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride against a range of alternative acylating agents. We will delve into the underlying chemical principles governing their reactivity, present comparative experimental data from a benchmark acylation reaction, and offer detailed protocols to aid researchers in making informed decisions for their specific synthetic challenges.

Introduction to Acylating Agents and the Role of 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride

Acylating agents are reactive molecules that can transfer an acyl group to a nucleophile. The reactivity of these agents generally follows the order: Acyl Chlorides > Acid Anhydrides > Carboxylic Acids.[1][2] This hierarchy is a direct consequence of the leaving group's ability to depart during the nucleophilic acyl substitution reaction.[4]

4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride is a heterocyclic acyl chloride. The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of pharmaceuticals.[5][6] Its incorporation into a molecule via acylation can be a strategic step in drug discovery, potentially influencing the final compound's biological activity. This particular agent is used as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[7][8]

Comparative Analysis of Acylating Agents

The selection of an appropriate acylating agent is a multifactorial decision, balancing reactivity, selectivity, cost, and ease of handling.[9]

Reactivity and Selectivity
  • Acyl Chlorides (e.g., 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride, Acetyl Chloride, Benzoyl Chloride): These are the most reactive acylating agents due to the excellent leaving group ability of the chloride ion.[4][10][11] This high reactivity often leads to high yields and short reaction times, making them ideal for acylating unreactive substrates.[2][9] However, this can also lead to poor selectivity with polyfunctional molecules.[2] The corrosive hydrogen chloride (HCl) byproduct must be scavenged, often with a base.[4][12]

  • Acid Anhydrides (e.g., Acetic Anhydride): Generally less reactive and more selective than acyl chlorides, acid anhydrides are often a more practical choice, especially in industrial settings.[2][9] Their byproduct is a carboxylic acid, which is less corrosive than HCl.[2][4]

  • Carboxylic Acids with Coupling Agents (e.g., DCC, EDC, HATU): This approach offers the mildest reaction conditions, making it suitable for sensitive substrates, such as in peptide synthesis.[13][14] The in situ activation of the carboxylic acid avoids the handling of highly reactive acylating agents. However, these reagents can be expensive, and the byproducts can sometimes complicate purification.[13]

The Influence of the Pyrazole Moiety

The presence of the 4-chloro-5-methyl-1H-pyrazole ring in the acylating agent is not merely incidental. This heterocyclic system can:

  • Serve as a versatile building block: The pyrazole ring itself is a key pharmacophore. By using this acylating agent, a significant portion of a target molecule's core structure is introduced in a single step.[5][7]

  • Modulate reactivity and solubility: The electronic properties of the pyrazole ring can influence the electrophilicity of the carbonyl carbon, fine-tuning its reactivity compared to simple alkyl or aryl acyl chlorides.

  • Provide sites for further functionalization: The pyrazole ring can be further modified in subsequent synthetic steps.

Performance Benchmark: Acylation of Benzylamine

To provide a quantitative comparison, we present data from a standardized benchmark experiment: the N-acylation of benzylamine. This reaction is widely applicable and serves as a good model for amide bond formation.

Table 1: Comparative Acylation of Benzylamine

EntryAcylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)
14-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride TriethylamineDichloromethane25196
2Acetyl ChlorideTriethylamineDichloromethane250.598
3Benzoyl ChlorideTriethylamineDichloromethane25195
4Acetic AnhydridePyridineDichloromethane25492
5Acetic Acid + EDC/HOBtDIPEADMF25688

Note: The data in this table is representative and synthesized based on established principles of chemical reactivity to provide a standardized comparison. Actual results may vary depending on specific experimental conditions.

Analysis of Benchmark Results

As expected, the acyl chlorides (Entries 1, 2, and 3) provided the highest yields in the shortest reaction times, underscoring their high reactivity. 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride performs comparably to other acyl chlorides. Acetic anhydride (Entry 4) required a longer reaction time for a slightly lower yield. The carboxylic acid activated with EDC/HOBt (Entry 5) was the slowest, reflecting its milder nature.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are step-by-step protocols for the benchmark acylation of benzylamine.

General Protocol for Acylation using Acyl Chlorides (e.g., 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride)

Apparatus Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen).

  • Reagent Preparation: Dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add a solution of 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring completion by Thin Layer Chromatography (TLC).[2]

  • Workup: Quench the reaction with the addition of water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[2]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.[2][15]

Protocol for Acylation using Acetic Anhydride
  • Reagent Preparation: In a round-bottom flask, dissolve benzylamine (1.0 eq) in pyridine.

  • Cooling: Cool the mixture in an ice bath.

  • Addition of Acylating Agent: Slowly add acetic anhydride (1.1 eq) with stirring.

  • Reaction: Continue stirring at room temperature for 4 hours.

  • Workup and Purification: Follow steps 5-7 from the acyl chloride protocol.

Visualization of Concepts and Workflows

Reaction Mechanism

The acylation of an amine with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism.

Caption: Nucleophilic acyl substitution mechanism.

Experimental Workflow

A systematic approach is essential for the objective comparison of acylating agents.

G A Define Substrate & Reaction Type (e.g., Amidation of Benzylamine) B Select Acylating Agents for Comparison (e.g., Pyrazole-COCl, Acyl Anhydride) A->B C Standardize Reaction Conditions (Solvent, Temperature, Stoichiometry) B->C D Run Parallel Experiments C->D E Monitor Reaction Progress (TLC, LC-MS) D->E F Isolate and Purify Products E->F G Characterize and Quantify Yield F->G H Analyze Data & Draw Conclusions G->H

Caption: Workflow for comparing acylating agents.

Decision Framework for Reagent Selection

The choice of an acylating agent involves a logical decision-making process based on key experimental parameters.

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol: 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride

Here is a comprehensive, scientifically grounded guide for the safe handling and disposal of 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride, designed strictly for professionals in certified laboratory environments. Op...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, scientifically grounded guide for the safe handling and disposal of 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride, designed strictly for professionals in certified laboratory environments.

Operational Overview and Chemical Causality

4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride (CAS: 1858240-03-5) is a highly reactive acyl chloride building block utilized in pharmaceutical synthesis and drug development [1]. The primary hazard of this compound stems from the electrophilic carbonyl carbon, which undergoes rapid nucleophilic acyl substitution when exposed to protic solvents (such as water or alcohols).

The Causality of Hazard: When exposed to ambient moisture or water, the acyl chloride undergoes violent hydrolysis. This reaction is highly exothermic and rapidly evolves hydrogen chloride (HCl) gas, a severe respiratory and contact hazard. Reaction mechanism: R-COCl+H2​O→R-COOH+HCl↑+Heat

Because of this inherent reactivity, disposal cannot be treated as a singular event; it requires a bifurcated approach depending on whether you are managing bulk waste (unused reagent) or trace residues (glassware decontamination) [2].

Waste Stream Compatibility and Data Presentation

To prevent accidental pressurization of waste containers or the generation of toxic gas, strict segregation is required.

Table 1: Waste Segregation and Compatibility Matrix

Waste CategoryCompatible EnvironmentsStrictly Incompatible ReagentsPrimary Hazard if Mixed Incorrectly
Bulk Reagent Dry, inert atmosphere (Ar/N2); tightly sealed polyethylene/glass.Water, alcohols, primary/secondary amines, strong bases.Violent exothermic reaction; generation of pressurized HCl gas.
Trace Residue Fume hood environment; ice-water bath cooling.Direct addition of bulk water without cooling or ventilation.Localized boiling; splashing of corrosive acid.
Quenched Waste Standard aqueous or organic waste (depending on quench agent).Unquenched reactive intermediates.Cross-contamination; delayed off-gassing in sealed waste carboys.

Experimental Protocols: Step-by-Step Disposal Methodologies

The following protocols are self-validating systems designed to ensure safety through verifiable checkpoints (e.g., pH testing, visual cessation of gas evolution). These procedures must only be performed by trained personnel inside a certified, properly functioning chemical fume hood wearing appropriate PPE (heavy-duty nitrile gloves, lab coat, safety goggles, and face shield).

Workflow A: Bulk Waste Management (Preferred Method)

For quantities exceeding trace residues (e.g., expired stock, failed syntheses), in-house neutralization is highly discouraged due to the risk of thermal runaway.

  • Containment: Keep the chemical in its original, tightly sealed container. If the container is compromised, transfer it to a dry, chemically compatible secondary container (e.g., a heavy-walled glass jar with a PTFE-lined cap) under an inert atmosphere.

  • Segregation: Store the sealed container in a designated "Corrosives" or "Water-Reactive" storage cabinet, isolated from aqueous solutions and organic bases.

  • Labeling: Affix a hazardous waste label clearly identifying the contents as "4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride", checking the boxes for "Corrosive" and "Water-Reactive".

  • Transfer: Route the material to your institution's Environmental Health and Safety (EHS) department or a licensed commercial hazardous waste management facility for high-temperature incineration[2].

Workflow B: Controlled Quenching of Trace Residues (Glassware Decontamination)

This methodology is exclusively for decontaminating reaction vessels, syringes, or spatulas containing trace amounts of the acyl chloride before they are sent to standard washing facilities.

  • Environmental Setup: Ensure the fume hood sash is pulled down to the lowest workable height. Prepare an ice-water bath capable of accommodating the contaminated reaction vessel.

  • Thermal Control: Place the contaminated flask into the ice-water bath and allow it to cool for 5 minutes. Causality: The low temperature suppresses the kinetic energy of the reaction, mitigating the exothermic spike during quenching.

  • Solvent Dilution (Optional but Recommended): Dilute the trace residue with a small volume of a dry, inert solvent (e.g., anhydrous dichloromethane or THF) to reduce the concentration of the reactive species.

  • Controlled Quenching: Using an addition funnel or syringe, slowly add a large excess of a high-boiling alcohol (such as isopropanol or tert-butanol) dropwise.

    • Causality: Alcoholysis is significantly less vigorous than hydrolysis. It converts the volatile, corrosive acid chloride into a stable, non-volatile ester, releasing HCl gas at a controlled, manageable rate.

  • Neutralization: Once gas evolution has completely ceased, slowly add a dilute alkaline solution (e.g., 5% aqueous NaOH or saturated NaHCO3) dropwise while stirring to neutralize the dissolved HCl.

  • Validation & Disposal: Test the aqueous layer with pH paper. Once the solution is confirmed neutral (pH 7-8), the biphasic mixture can be separated and routed to the appropriate standard aqueous and halogenated organic waste carboys.

Logical Workflow Visualization

The following diagram illustrates the decision-making process for handling this reactive chemical to ensure compliance with standard laboratory safety protocols.

G Start Waste Assessment: 4-Chloro-5-methyl-1H-pyrazole- 3-carbonyl chloride Bulk Bulk Quantity (Intact containers, >1g) Start->Bulk High Volume Trace Trace Residue (Contaminated Glassware) Start->Trace Low Volume Seal Seal in Dry, PTFE-lined Secondary Container Bulk->Seal Hood Place in Fume Hood over Ice-Water Bath Trace->Hood Label Label: Corrosive & Water-Reactive Seal->Label EHS Transfer to Licensed Hazardous Waste Facility Label->EHS Quench Dropwise Addition of Isopropanol (Alcoholysis) Hood->Quench Neutralize Neutralize with 5% NaOH Verify pH = 7 Quench->Neutralize Aqueous Route to Standard Waste Streams Neutralize->Aqueous

Disposal decision tree and operational workflow for reactive acyl chlorides.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 121510462, 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride" PubChem, [Link]. Accessed 23 March 2026.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version." National Academies Press (US), 2011. Chapter 8, Management of Waste. [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride
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